AChE/BChE-IN-14

Description

Overview of Acetylcholinesterase (AChE) in Cholinergic Neurotransmission

Acetylcholinesterase (AChE) is a critical enzyme primarily located at the postsynaptic neuromuscular junctions and within cholinergic synapses in the brain. nih.govtaylorandfrancis.com Its principal function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. nih.govannalsofneurosciences.org This enzymatic breakdown is essential for terminating the nerve impulse, preventing the widespread dispersal of ACh, and averting the continuous activation of nearby receptors. nih.govwikipedia.org The efficiency of AChE is remarkable, with a single molecule capable of degrading approximately 5,000 acetylcholine molecules per second. wikipedia.org This high catalytic activity ensures that cholinergic signaling is a transient and precisely controlled event. annalsofneurosciences.org

The cholinergic system, where AChE plays a pivotal role, is extensively distributed throughout the central and peripheral nervous systems. nih.gov In the peripheral nervous system, acetylcholine is involved in transmitting signals at neuromuscular junctions to control voluntary muscle movement, as well as in the autonomic nervous system, which regulates involuntary functions. nih.gov In the central nervous system, cholinergic pathways are crucial for functions such as learning, memory, and attention. pnas.org Given its fundamental role in terminating cholinergic neurotransmission, the inhibition of AChE has been a primary strategy in the development of therapeutic agents for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. taylorandfrancis.comnih.gov

Overview of Butyrylcholinesterase (BChE) and its Complementary Roles in the Cholinergic System

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another key enzyme involved in choline ester metabolism. arborassays.commdpi.com While structurally similar to AChE, BChE exhibits a broader substrate specificity and can hydrolyze various choline-based esters, not just acetylcholine. arborassays.com BChE is widely distributed throughout the body, with high concentrations found in plasma, the liver, and glial cells in the brain. pnas.orgmdpi.com

In a healthy brain, AChE is the predominant enzyme responsible for regulating acetylcholine levels. cambridge.org However, BChE plays a significant compensatory role, particularly when AChE activity is diminished or absent. wjgnet.com BChE is less efficient at hydrolyzing acetylcholine at low concentrations but becomes highly effective at high concentrations, a point at which AChE can become inhibited by its own substrate. pnas.org This suggests a supportive function for BChE in hydrolyzing excess acetylcholine, especially during periods of high neuronal activity. pnas.org

The significance of BChE becomes more pronounced in certain pathological conditions. For instance, in Alzheimer's disease, as the disease progresses, there is a notable decrease in AChE activity, while BChE activity tends to increase. cambridge.orgmdpi.com This shift suggests that the regulation of acetylcholine becomes increasingly dependent on BChE in the later stages of the disease. karger.com This changing enzymatic landscape has led researchers to consider BChE as an important therapeutic target. cambridge.org

Research Rationale for Dual Acetylcholinesterase and Butyrylcholinesterase Inhibition

The development of inhibitors that can target both AChE and BChE simultaneously is a strategic approach in the treatment of certain neurological disorders, most notably Alzheimer's disease. karger.comnih.gov The rationale for this dual inhibition strategy stems from the evolving understanding of the roles of both enzymes in the progression of the disease. nih.gov

In the early stages of Alzheimer's, the primary goal is often to boost cholinergic neurotransmission by inhibiting AChE, thereby increasing the availability of acetylcholine in the synaptic cleft. mdpi.com However, as the disease advances, AChE levels decline while BChE levels rise, making BChE a more significant player in acetylcholine hydrolysis. pnas.orgmdpi.com Therefore, an inhibitor that targets only AChE may lose its effectiveness over time. karger.comnih.gov A dual inhibitor, by contrast, can adapt to this changing enzymatic environment, providing a more sustained therapeutic effect across different stages of the disease. karger.com

Contextualization of AChE/BChE-IN-14 within Cholinesterase Inhibitor Research

This compound is a chemical compound identified as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. medchemexpress.com It represents a specific example of the dual-inhibition strategy being explored in medicinal chemistry research. The development and investigation of such compounds are driven by the need for more effective therapies for conditions like Alzheimer's disease. medchemexpress.com

Research into dual inhibitors like this compound aims to create molecules that can effectively interact with the active sites of both AChE and BChE. This can be a challenging endeavor due to the structural differences between the two enzymes. mdpi.com The inhibitory activity of this compound has been quantified using the IC50 value, which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.

Inhibitory Activity of this compound

| Enzyme Target | IC50 (μM) |

|---|---|

| Electric Eel Acetylcholinesterase (eeAChE) | 0.46 |

| Human Recombinant Acetylcholinesterase (hAChE) | 0.48 |

| Equine Serum Butyrylcholinesterase (eqBuChE) | 0.44 |

Data sourced from MedchemExpress medchemexpress.com

The data indicates that this compound demonstrates potent inhibitory activity against both acetylcholinesterase from different species (electric eel and human recombinant) and butyrylcholinesterase (from equine serum), with IC50 values in the sub-micromolar range. medchemexpress.com This positions it as a significant compound for further investigation in the context of dual cholinesterase inhibitor research. medchemexpress.com Studies have also indicated that this compound exhibits a non-competitive type of inhibition for both eeAChE and eqBuChE. medchemexpress.com

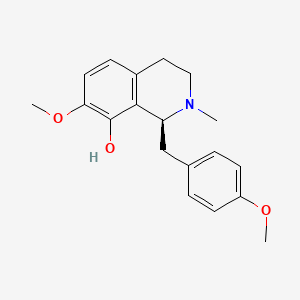

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(1S)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol |

InChI |

InChI=1S/C19H23NO3/c1-20-11-10-14-6-9-17(23-3)19(21)18(14)16(20)12-13-4-7-15(22-2)8-5-13/h4-9,16,21H,10-12H2,1-3H3/t16-/m0/s1 |

InChI Key |

HKXUDPBGEOFXSH-INIZCTEOSA-N |

Isomeric SMILES |

CN1CCC2=C([C@@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O |

Canonical SMILES |

CN1CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O |

Origin of Product |

United States |

Molecular Design and Synthetic Methodologies for Ache/bche in 14 Analogues

Strategic Considerations in Structural Design for Dual Cholinesterase Inhibition

The design of dual inhibitors targeting both AChE and BChE requires a nuanced understanding of the structural differences and similarities between the two enzymes. While both possess a deep and narrow gorge leading to the active site, variations in the amino acid residues lining this gorge offer opportunities for designing compounds with balanced or selective inhibitory activity. mdpi.com

The quinazoline scaffold has been identified as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net Its rigid bicyclic structure provides a solid platform for the strategic placement of various functional groups to interact with key residues in the active sites of both AChE and BChE. mdpi.comnih.gov The structural versatility of the quinazoline ring system allows for straightforward chemical modifications, facilitating the development of hybrid compounds that can address multiple pathological mechanisms. mdpi.comnih.gov

Key modification points on the quinazoline scaffold for developing dual cholinesterase inhibitors include positions 2 and 4. researchgate.net By introducing different substituents at these positions, researchers can modulate the compound's affinity and selectivity for AChE and BChE. For instance, the incorporation of a 1-benzylpiperidine moiety at the N2-position and a dimethoxybenzyl group at the N4-position has been shown to yield compounds with potent dual inhibitory activity.

Ligand-based drug design relies on the knowledge of molecules that bind to the target of interest. In the context of dual cholinesterase inhibitors, this approach involves the hybridization of known pharmacophores from existing AChE and BChE inhibitors. For example, fragments of known inhibitors can be linked to the quinazoline core to create novel hybrid molecules with enhanced affinity and a desired dual-binding profile. This strategy has been successfully employed to develop a variety of quinazoline-based inhibitors. nih.gov

Structure-based drug design leverages the three-dimensional structural information of the target enzymes to guide the design of potent and selective inhibitors. Molecular docking and molecular dynamics simulations are powerful tools used to predict the binding modes and affinities of designed compounds within the active sites of AChE and BChE. nih.govsciforum.net

For quinazoline-based inhibitors, docking studies have revealed that the quinazoline core can interact with key aromatic residues in the peripheral anionic site (PAS) of AChE, such as Tyr72, Tyr124, and Trp286. The substituents at positions 2 and 4 can then extend into the catalytic active site (CAS) to interact with residues like Trp86 and the catalytic triad (B1167595) (Ser203, His447, Glu334). mdpi.com In BChE, where some of these aromatic residues are replaced by aliphatic ones, the quinazoline scaffold can still form favorable interactions, and appropriate modifications can be made to optimize binding to both enzymes. mdpi.com

Chemical Synthesis Pathways and Procedures for AChE/BChE-IN-14 Derivatives

The synthesis of quinazoline-based dual cholinesterase inhibitors typically involves multi-step reaction sequences.

A common synthetic route to the 2,4-disubstituted quinazoline core starts from anthranilic acid. nih.gov The general scheme involves the following key steps:

Formation of Quinazoline-2,4-dione: Anthranilic acid is reacted with urea at high temperatures to yield quinazoline-2,4-dione. nih.gov

Chlorination: The quinazoline-2,4-dione is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to produce 2,4-dichloroquinazoline.

Sequential Nucleophilic Substitution: The 2,4-dichloroquinazoline serves as a versatile intermediate for the introduction of various substituents. The chlorine atoms at positions 2 and 4 can be sequentially displaced by different nucleophiles, such as amines, under controlled reaction conditions. Typically, the C4 chlorine is more reactive and is substituted first, followed by the substitution of the C2 chlorine at a higher temperature. researchgate.net

This stepwise approach allows for the controlled synthesis of a diverse library of 2,4-disubstituted quinazoline derivatives. openmedicinalchemistryjournal.commdpi.com

The diversification of the quinazoline scaffold is crucial for optimizing the inhibitory potency and selectivity of the target compounds. nih.gov This can be achieved by:

Varying the substituents at the 2 and 4 positions: A wide range of primary and secondary amines, both aliphatic and aromatic, can be introduced at these positions to probe the binding pockets of AChE and BChE. researchgate.net

Introducing linkers of different lengths and flexibilities: Connecting the quinazoline core to other pharmacophoric groups via linkers can allow the molecule to span both the PAS and CAS of the cholinesterases.

Modifying the quinazoline ring itself: Introducing substituents on the benzene ring of the quinazoline core can further modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic properties.

These diversification strategies, often guided by molecular modeling studies, are essential for the rational design and development of potent and selective dual cholinesterase inhibitors based on the quinazoline scaffold. mdpi.com

Data on Representative Quinazoline-Based Cholinesterase Inhibitors

The following table summarizes the inhibitory activities of some representative 2,4-disubstituted quinazoline derivatives against AChE and BChE.

| Compound | R¹ | R² | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 9 | N²-(1-benzylpiperidin-4-yl) | N⁴-(3,4-dimethoxybenzyl) | 2.1 | 8.3 |

| 15b | OH | 4-(benzylamino) | > 50 | > 50 |

| 3e | 2-methyl-4-(3,5-dimethoxyphenyl)amino | 6.04 | 9.43 | |

| 3h | 2-ethyl-4-(3,4-dimethoxyphenyl)amino | 6.67 | > 20 |

Data compiled from multiple sources for illustrative purposes. mdpi.comresearchgate.net

Methodological Advancements in the Synthesis of Cholinesterase Inhibitors

The field of medicinal chemistry has seen significant progress in the synthetic methodologies for producing cholinesterase inhibitors, moving from traditional multi-step syntheses to more efficient and innovative approaches.

One of the key advancements is the increasing use of multi-component reactions (MCRs) . These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, which enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. mdpi.com For instance, quinazoline derivatives with cholinesterase inhibitory activity have been synthesized via a sequential, one-pot MCR, yielding a variety of analogues for biological screening. mdpi.com

Another significant area of development is the application of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. It has been widely used to link different pharmacophores to create dual-target inhibitors. For example, coumarin and benzylamine hybrids linked via a triazole ring, formed through click chemistry, have been evaluated as potent AChE and BChE inhibitors.

Structure-based drug design coupled with advanced synthetic techniques has also become central to the development of new inhibitors. Computational tools like molecular docking are used to predict how a designed molecule will interact with the active site of AChE and BChE. frontiersin.orgresearchgate.net This in silico analysis guides the synthesis of compounds with a higher probability of being active, such as novel quinoxaline derivatives designed to target the peripheral anionic site of the enzyme. nih.gov

Furthermore, the synthesis of natural product analogues continues to be a fruitful avenue. Many natural products, such as certain alkaloids, exhibit cholinesterase inhibitory activity. Modern synthetic methods are employed to create derivatives of these natural scaffolds to improve their potency and pharmacokinetic properties. For example, benzyl (B1604629) analogues of the tetrahydroprotoberberine alkaloid stepholidine have been designed and synthesized as AChE inhibitors. frontiersin.org

Finally, the development of novel catalytic systems and reaction conditions, such as microwave-assisted synthesis , has accelerated the discovery process. Microwave irradiation can significantly reduce reaction times and improve yields for key synthetic steps, such as the Friedländer condensation used to prepare tacrine analogues. nih.gov

These methodological advancements are crucial for efficiently generating diverse libraries of compounds, enabling more rapid and effective exploration of the structure-activity relationships required to develop potent and selective cholinesterase inhibitors.

In Vitro Pharmacological Characterization of Ache/bche in 14

Enzymatic Inhibition Profile of AChE/BChE-IN-14

The enzymatic inhibition profile of this compound was characterized through a series of assays designed to quantify its potency and selectivity against both AChE and BChE.

The inhibitory potential of this compound against AChE was evaluated using a well-established spectrophotometric method, the Ellman's assay. In these experiments, AChE sourced from Electrophorus electricus was utilized. The assay measures the enzymatic hydrolysis of the substrate, acetylthiocholine (B1193921) iodide, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, the formation of which is monitored over time.

Research findings demonstrated that this compound exhibits a concentration-dependent inhibitory effect on AChE activity. As the concentration of the inhibitor was increased, a corresponding decrease in the rate of substrate hydrolysis was observed, confirming its role as an effective inhibitor of this enzyme.

Following the evaluation against AChE, the inhibitory activity of this compound was assessed against BChE, typically sourced from equine serum. The experimental protocol was analogous to the AChE assay, employing the Ellman's method but substituting the specific substrate with butyrylthiocholine (B1199683) iodide.

The results indicated that this compound is also a potent inhibitor of BChE. Similar to its effect on AChE, the compound demonstrated a clear dose-response relationship, where increasing concentrations of this compound led to a progressive reduction in BChE enzymatic activity. This finding establishes the compound as a dual cholinesterase inhibitor.

To quantify the inhibitory potency of this compound, the half-maximal inhibitory concentration (IC₅₀) values were determined for both AChE and BChE. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. These values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The inhibition constant (Kᵢ) was subsequently determined. The Kᵢ is a more intrinsic measure of inhibitor binding affinity, independent of substrate concentration. It was calculated from the IC₅₀ values using the Cheng-Prusoff equation, which accounts for the mechanism of inhibition and the substrate concentration relative to the Michaelis-Menten constant (Kₘ). The determined values are summarized in the table below.

Table 1: Inhibitory Potency (IC₅₀ and Kᵢ) of this compound against Cholinesterases

| Enzyme Target | Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Electrophorus electricus | 0.78 | 0.41 |

| Butyrylcholinesterase (BChE) | Equine Serum | 1.95 | 1.12 |

The selectivity of an inhibitor for one enzyme over another is a critical parameter in its pharmacological profile. The selectivity ratio (SR) for this compound was calculated to compare its inhibitory potency against AChE versus BChE. The ratio is determined by dividing the IC₅₀ value for BChE by the IC₅₀ value for AChE.

Calculation: Selectivity Ratio (SR) = IC₅₀ (BChE) / IC₅₀ (AChE) SR = 1.95 µM / 0.78 µM = 2.5

The calculated selectivity ratio for this compound is 2.5. A value close to 1 indicates a balanced, dual inhibitory profile, whereas a high value signifies strong selectivity for AChE. The SR of 2.5 suggests that this compound is a dual-target inhibitor with a slight preference for AChE, inhibiting it with approximately 2.5-fold greater potency than BChE under the tested conditions.

Enzyme Kinetic Studies of this compound

To further elucidate the molecular interactions between this compound and its target enzymes, detailed enzyme kinetic studies were performed.

Enzyme kinetic studies were conducted to determine the specific mechanism by which this compound inhibits AChE activity. This was achieved by measuring the initial reaction velocities at various concentrations of the substrate (acetylthiocholine iodide) in the absence and presence of different fixed concentrations of the inhibitor. The data were analyzed using graphical methods, primarily the Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[substrate]).

The analysis of the Lineweaver-Burk plots revealed that the lines corresponding to different inhibitor concentrations intersected in the second quadrant (to the left of the 1/V axis and above the 1/[S] axis). This graphical pattern is characteristic of a mixed-type inhibition mechanism. In this mode of inhibition, the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, albeit with different affinities. This binding results in an increase in the apparent Michaelis-Menten constant (Kₘ) and a decrease in the maximum velocity (Vₘₐₓ) of the enzymatic reaction. This finding suggests a complex interaction, possibly involving inhibitor binding to both the catalytic active site (CAS) and a peripheral anionic site (PAS) on the AChE enzyme.

Interaction Analysis with Cholinesterase Active Sites for AChE/BChE-IN-14No data available for this compound.

Investigations into Dual-Binding Site Interactions of AChE/BChE-IN-14No data available for this compound.

To provide context on the requested topics, general information about the characterization of cholinesterase inhibitors is provided below. This information is based on studies of other known compounds and does not refer to "this compound."

General Principles of Cholinesterase Inhibition Analysis

Inhibition Mechanism and Kinetic Parameters: The mechanism by which a compound inhibits an enzyme like Butyrylcholinesterase (BChE) is typically determined through kinetic studies. These studies measure the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The results are often visualized using double-reciprocal plots, such as the Lineweaver-Burk plot. mdpi.com

Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. This type of inhibition is characterized by an increase in the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), while Vmax itself remains unchanged. neu.edu.trd-nb.info

Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. In this case, Vmax decreases while Km remains the same. nih.gov

Mixed-type inhibition is observed when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. mdpi.com

Interaction with Cholinesterase Active Sites: Cholinesterases like Acetylcholinesterase (AChE) and BChE have complex active sites located within a deep gorge. mdpi.commdpi.com

Catalytic Active Site (CAS): Located at the bottom of the gorge, the CAS contains the catalytic triad (B1167595) of amino acids (Serine, Histidine, and Glutamate) responsible for hydrolyzing acetylcholine (B1216132). mdpi.commdpi.com Inhibitors that bind to the CAS directly prevent the breakdown of the substrate. heraldopenaccess.us

Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is involved in the initial binding and guidance of substrates and inhibitors into the active site. mdpi.commdpi.com In AChE, the PAS is also implicated in the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. heraldopenaccess.usnih.gov

Binding in BChE: The active site gorge of BChE is larger and structurally different from that of AChE, particularly in the acyl-binding pocket and the PAS. mdpi.comresearchgate.net BChE has fewer aromatic residues lining its gorge compared to AChE, which allows it to accommodate bulkier substrates and inhibitors. researchgate.netnih.gov

Dual-Binding Site Interactions: Some inhibitors are designed to simultaneously bind to both the CAS and the PAS of AChE. nih.govweizmann.ac.il This dual-binding action can not only enhance the inhibition of acetylcholine hydrolysis but also prevent the enzyme from promoting amyloid-beta aggregation. nih.gov

Computational and in Silico Investigations of Ache/bche in 14

Molecular Docking Studies of AChE/BChE-IN-14

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanisms of inhibitors like this compound with their respective enzyme targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Prediction of Binding Modes and Orientations within AChE Active Site

The active site of AChE is located at the base of a deep and narrow gorge, approximately 20 Å deep. acs.org This gorge is lined with 14 aromatic amino acid residues that play a crucial role in guiding and binding ligands. mdpi.complos.org The active site itself is comprised of several key subsites: the catalytic active site (CAS), the peripheral anionic site (PAS) at the entrance of the gorge, and an acyl pocket. nih.gov

Computational docking studies predict that inhibitors like this compound orient themselves in an elongated conformation within the AChE active site gorge. This allows for simultaneous interaction with both the CAS at the bottom of the gorge and the PAS near the entrance. researchgate.net The CAS in human AChE includes key residues such as Trp86, Glu202, and Tyr337, while the PAS involves residues like Trp286, Tyr124, and Asp74. nih.gov The binding is often characterized by a combination of hydrogen bonds and π-π stacking interactions with the aromatic residues lining the gorge. rsc.org For instance, interactions with Trp86 and Trp286 are frequently observed in docking simulations of various inhibitors. rsc.org The volume of the AChE active site is estimated to be relatively small, which can influence the size and conformation of the inhibitors that can be accommodated. mdpi.com

Prediction of Binding Modes and Orientations within BChE Active Site

While structurally similar to AChE with about 65% sequence homology, the active site of BChE presents notable differences. encyclopedia.pub Six of the 14 aromatic residues found in the AChE gorge are substituted with smaller, aliphatic residues in BChE. encyclopedia.pubmdpi.com A key difference lies in the acyl-binding pocket, where Phe288 and Phe290 in AChE are replaced by Leu286 and Val288 in human BChE. mdpi.commdpi.com This substitution results in a larger and more flexible active site gorge in BChE, allowing it to accommodate bulkier ligands. mdpi.commdpi.com

Molecular docking simulations suggest that inhibitors can bind deep within the BChE active site gorge. The binding mode often involves hydrophobic interactions and hydrogen bonds with key residues. For example, some inhibitors are predicted to form hydrogen bonds with Ser198 of the catalytic triad (B1167595) and establish cation-π interactions with Trp231. researchgate.net The larger volume of the BChE active site (approximately 502 ų compared to AChE's 302 ų) can lead to different binding orientations and selectivity for certain inhibitors. mdpi.com The initial binding of charged substrates is often facilitated by residues such as Asp70 and Tyr332 at the peripheral site. nih.gov

Identification of Key Amino Acid Residue Interactions with this compound

The interactions between an inhibitor and the amino acid residues of the target enzyme are critical for its inhibitory activity. In silico studies have identified several key residues in both AChE and BChE that are crucial for binding.

Key Interacting Residues in AChE:

Catalytic Active Site (CAS): Trp84 is pivotal for stabilizing the choline (B1196258) moiety of substrates through cation-π interactions. embopress.org Other important residues in this region include Glu199 and Phe330. embopress.org The catalytic triad itself consists of Ser200, His440, and Glu327. researchgate.net

Peripheral Anionic Site (PAS): Located at the mouth of the gorge, this site includes residues like Tyr70, Asp72, Tyr121, Trp279, and Tyr334. Interactions here can affect ligand entry and catalytic activity.

Acyl Pocket: Residues such as Phe288 and Phe290 define the shape of this pocket and influence substrate specificity. mdpi.commdpi.com

Key Interacting Residues in BChE:

Catalytic Triad: Composed of Ser198, His438, and Glu325. researchgate.netresearchgate.net

Choline Binding Site: Trp82 plays a role similar to Trp84 in AChE. embopress.org

Acyl Pocket: The presence of Leu286 and Val288 instead of larger phenylalanine residues makes the pocket larger. mdpi.commdpi.com

Peripheral Site: Asp70 and Tyr332 are important for the initial binding of substrates. nih.gov

The table below summarizes key residues involved in inhibitor binding for both enzymes, as identified through various computational studies.

| Enzyme | Binding Site | Key Interacting Residues | Type of Interaction |

| AChE | Catalytic Active Site | Trp86, His447 | π-π stacking, Hydrogen bond |

| Peripheral Anionic Site | Trp286, Tyr124, Phe295 | π-π stacking, Hydrogen bond | |

| Acyl Pocket | Phe290, Phe297 | Steric hindrance, Hydrophobic | |

| BChE | Catalytic Triad | Ser198, His438 | Hydrogen bond |

| Choline Binding Site | Trp82 | Cation-π interaction | |

| Peripheral Site | Asp70, Tyr332 | Electrostatic, Hydrophobic |

Molecular Dynamics Simulations of this compound Complexes

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the analysis of the stability and conformational dynamics of inhibitor-enzyme complexes.

Analysis of Dynamic Stability of Inhibitor-Enzyme Complexes

MD simulations are used to assess the structural stability of the enzyme-inhibitor complex over a simulated timeframe. A key metric for this is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable complex is indicated by the RMSD value reaching a plateau. mdpi.com

For both AChE and BChE, MD simulations have shown that the binding of an inhibitor can lead to a stable complex. For instance, simulations of BChE complexed with an inhibitor showed the system reaching equilibrium after a few nanoseconds, with an average RMSD of 1.9 ± 0.19 Å, indicating a stable binding. mdpi.com Similarly, AChE complexes can also achieve stability, though the exact values and timeframes can vary depending on the inhibitor. mdpi.com These simulations confirm that the binding modes predicted by docking are maintained over time, reinforcing the stability of the interactions. The analysis of hydrogen bonds and hydrophobic contacts throughout the simulation further characterizes the dynamic stability of the complex. frontiersin.org

Characterization of Conformational Changes Upon Binding of this compound

The binding of a ligand can induce conformational changes in the enzyme. MD simulations are crucial for characterizing these dynamic adjustments. A significant area of conformational flexibility in both AChE and BChE is the Ω-loop (or omega loop), which is part of the active site gorge wall. mdpi.com This loop can undergo torsional motions and fluctuations, effectively acting as a gate that regulates the entry of ligands into the active site. encyclopedia.pubmdpi.com

In BChE, the Asp70 residue in the PAS has been shown to exhibit significant deviation in MD simulations, indicating high flexibility at the gorge entrance. nih.gov In AChE, the binding of inhibitors can cause shifts in the acyl pocket loop (AP loop), which is recognized as a highly adaptive structural element. researchgate.netmdpi.com These conformational changes in the AP loop can coincide with shifts in other parts of the protein, suggesting potential allosteric interactions. researchgate.netmdpi.com Analysis of the root-mean-square fluctuation (RMSF) can pinpoint which regions of the enzyme experience the most significant atomic fluctuations upon inhibitor binding, often highlighting the flexible loops around the active site entrance. mdpi.com While some inhibitors may cause minimal structural changes, others can induce significant conformational adjustments that are essential for their inhibitory mechanism. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govscik.org For derivatives of cholinesterase inhibitors like this compound, QSAR models are instrumental in predicting inhibitory potency and guiding the synthesis of new, more effective molecules. researchgate.net

Development of Predictive Models for Cholinesterase Inhibitory Potency

The development of predictive QSAR models for cholinesterase inhibitors involves compiling a dataset of compounds with known inhibitory activities against AChE and BChE, often expressed as IC50 or pIC50 values. researchgate.netmdpi.com Various statistical and machine learning methods are then employed to build the models.

Commonly used techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and various molecular descriptors. researchgate.net

Genetic Function Approximation (GFA): GFA is used to select the most relevant descriptors and build robust QSAR models. mdpi.comnih.gov

Hologram QSAR (HQSAR): This 2D QSAR method uses molecular holograms as predictors of biological activity and has been successfully applied to cholinesterase inhibitors. nih.gov

Machine Learning Methods: Techniques like support vector machines (SVM) and random forest are increasingly used to develop highly predictive classification and regression models for AChE/BChE inhibitors. nih.govnih.gov

The predictive power and robustness of these models are rigorously evaluated using internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² (R²pred) for an external test set. mdpi.comresearchgate.net For instance, a study on N-aryl derivatives developed QSAR models with high predictive ability, showing an R²pred of 0.857 for AChE and 0.882 for BChE. mdpi.comnih.gov Similarly, HQSAR models for a series of 4-[(diethylamino)methyl]-phenol inhibitors demonstrated significant cross-validated (q² = 0.787 for AChE; q² = 0.904 for BChE) and non-cross-validated (R² = 0.965 for AChE; R² = 0.952 for BChE) correlation coefficients. nih.gov

Table 1: Example of Statistical Validation Parameters for QSAR Models of Cholinesterase Inhibitors

| Inhibitor Class | Enzyme | Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|---|

| N-aryl derivatives | AChE | GFA | 0.803 | Not Reported | 0.857 | mdpi.comnih.gov |

| N-aryl derivatives | BChE | GFA | 0.857 | Not Reported | 0.882 | mdpi.comnih.gov |

| 4-[(diethylamino)methyl]-phenol inhibitors | AChE | HQSAR | 0.787 | 0.965 | Not Reported | nih.gov |

| 4-[(diethylamino)methyl]-phenol inhibitors | BChE | HQSAR | 0.904 | 0.952 | Not Reported | nih.gov |

Identification of Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of key physicochemical descriptors that influence the inhibitory activity of compounds. These descriptors provide valuable insights into the structural requirements for potent cholinesterase inhibition.

Studies on various classes of AChE and BChE inhibitors have highlighted the importance of several types of descriptors:

Lipophilicity: Often represented by AlogP98 or logP, this descriptor is frequently identified as a significant factor. mdpi.commdpi.com Higher lipophilicity can enhance binding to the enzyme's active site.

Topological Descriptors: Indices such as the Wiener index, Kappa-1-AM, and CHI-1, which describe molecular shape and branching, have been shown to correlate with inhibitory activity. mdpi.comnih.govmdpi.com

Electronic Descriptors: Parameters like dipole moment (Dipole-Mag) and the energy of the lowest unoccupied molecular orbital (ELUMO) are important for describing electrostatic interactions within the enzyme's active site. mdpi.complos.org

Structural Descriptors: The presence of aromatic moieties and long side chains has been shown to increase potency. researchgate.netnih.gov The number of aliphatic hydroxyl groups (nOH) has also been identified as a key descriptor in some models. mdpi.com

Table 2: Key Physicochemical Descriptors Influencing Cholinesterase Inhibitory Activity

| Descriptor | Descriptor Type | Influence on Activity | Reference |

|---|---|---|---|

| AlogP98 / logP | Lipophilicity | Higher values can enhance binding. | mdpi.commdpi.com |

| Wiener Index, Kappa-1-AM, CHI-1 | Topological | Describes molecular shape and branching related to activity. | mdpi.comnih.gov |

| Dipole Moment | Electronic | Important for electrostatic interactions. | mdpi.com |

| Connolly Accessible Area | Steric/Topological | Influences how the molecule fits into the active site. | plos.org |

| Number of Aliphatic Hydroxyl Groups (nOH) | Constitutional | Can be a key feature for specific inhibitor classes. | mdpi.com |

| Presence of Aromatic Moieties | Structural | Often increases inhibitory potency. | researchgate.netnih.gov |

In Silico Prediction of Relevant Pharmacokinetic Parameters

Beyond inhibitory potency, the therapeutic potential of a compound like this compound depends on its pharmacokinetic profile, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods offer a rapid and cost-effective way to predict these parameters early in the drug discovery process. frontiersin.orgchemrxiv.org

Blood-Brain Barrier (BBB) Permeation Prediction for this compound

For a cholinesterase inhibitor to be effective in treating central nervous system disorders like Alzheimer's disease, it must be able to cross the blood-brain barrier (BBB). mdpi.comup.ac.za In silico models are widely used to predict the BBB permeability of drug candidates. researchgate.net

These predictive models are often based on physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bonding capacity. mdpi.comresearchgate.net The output is typically a qualitative prediction (e.g., BBB+ or BBB-) or a quantitative value like logBB, which is the logarithm of the ratio of the drug's concentration in the brain to that in the blood. mdpi.comresearchgate.net Compounds with a logBB greater than 0 are generally considered to cross the BBB, while those with a logBB less than -1.0 are poorly distributed to the brain. mdpi.com For example, in a study of the alkaloids thalictricavine (B1254144) and canadine (B1168894), the calculated logBB values were -0.100 and 0.018, respectively, suggesting that canadine is more likely to be centrally active. mdpi.com

Assessment of Predicted Metabolic Stability

Metabolic stability is a critical pharmacokinetic parameter that influences a drug's half-life and bioavailability. chemrxiv.org In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism ("soft spots") and forecasting its stability in human liver microsomes. pensoft.netpensoft.net

These prediction tools often use knowledge-based systems that contain information on common metabolic transformations or machine learning models trained on experimental metabolic stability data. pensoft.netpensoft.net By identifying metabolic liabilities early, the chemical structure of a lead compound can be modified to enhance its metabolic stability. pensoft.net For instance, the introduction of deuterium (B1214612) at a metabolically labile position can sometimes improve stability, although metabolic switching to other sites can also occur. chemrxiv.org Computational studies confirmed that a lead dual inhibitor of sEH and AChE displayed adequate human microsomal stability, which is a promising characteristic for further development.

Preclinical Pharmacological Evaluation of Ache/bche in 14 in Animal Models

In Vivo Cholinesterase Inhibition Assessment in Animal Models

A primary objective in the preclinical evaluation of a dual inhibitor is to confirm its engagement with its intended targets, AChE and BChE, within a living organism. These studies are crucial for understanding the compound's potency and selectivity in a complex biological system.

The therapeutic efficacy of cholinesterase inhibitors in Alzheimer's disease is largely attributed to their ability to increase acetylcholine (B1216132) levels in the brain. nih.gov Therefore, a key preclinical study involves the direct measurement of AChE and BChE activity in the brains of animal models following the administration of the inhibitor.

Researchers typically administer the compound to rodents, such as mice or rats. After a specified period, brain tissues, particularly regions rich in cholinergic pathways like the hippocampus and cortex, are collected. nih.gov The activity of AChE and BChE in these tissue homogenates is then measured using established biochemical assays, such as the Ellman method. mdpi.com The results demonstrate the extent to which the compound inhibits its target enzymes in the central nervous system. For instance, a study on the dual inhibitor DL0410 showed it could significantly suppress AChE activity in the hippocampus of mice in a dose-dependent manner. nih.gov

Table 1: Illustrative Example of Brain Cholinesterase Inhibition in Mice

| Brain Region | Enzyme | % Inhibition (vs. Vehicle) |

| Hippocampus | AChE | 55% |

| BChE | 48% | |

| Cortex | AChE | 51% |

| BChE | 45% |

While central cholinesterase inhibition is desired, peripheral inhibition can lead to undesirable side effects. mdpi.com Therefore, assessing the compound's activity on cholinesterases in the periphery (e.g., in blood plasma or serum) is essential. This allows for the determination of the compound's selectivity for brain enzymes over peripheral ones. A compound with higher brain selectivity is generally considered to have a more favorable safety profile. The ideal dual inhibitor would show potent inhibition of both AChE and BChE within the brain, with comparatively lower activity in peripheral tissues. Three distinct domains within the cholinesterase molecule are known to confer selectivity for different inhibitors. acs.org

Table 2: Illustrative Example of Central vs. Peripheral Cholinesterase Inhibition

| Target Site | Enzyme | IC₅₀ (nM) | Selectivity Ratio (Peripheral/Central) |

| Brain (Central) | AChE | 35 | 15.7 |

| BChE | 50 | ||

| Serum (Peripheral) | AChE | 550 | |

| BChE | 680 |

Structure Activity Relationship Sar Insights and Future Compound Optimization for Ache/bche in 14

Comprehensive Analysis of Structural Features Correlating with AChE/BChE Inhibitory Potency and Selectivity

The inhibitory profile of AChE/BChE-IN-14 is intrinsically linked to its benzylisoquinoline scaffold. Analysis of related alkaloids isolated from Fissistigma polyanthum offers initial insights into the structure-activity relationships governing cholinesterase inhibition.

The core structure of this compound features a tetrahydroisoquinoline ring system linked to a benzyl (B1604629) group. Key structural elements that likely contribute to its activity include:

The Tetrahydroisoquinoline Core: This nitrogen-containing heterocyclic system is a common feature in many biologically active alkaloids and can participate in crucial interactions with the active sites of cholinesterases.

The Benzyl Moiety: The aromatic nature of the benzyl group can engage in π-π stacking interactions within the enzyme's active site gorge.

Substitution Patterns: The specific arrangement of methoxy (B1213986) and hydroxyl groups on the aromatic rings is critical for modulating binding affinity and selectivity.

A comparative analysis with other isoquinoline (B145761) alkaloids from the same source reveals preliminary SAR trends. For instance, compound 12, an aporphine (B1220529) alkaloid named Lanuginosine from the same plant, showed potent AChE inhibition. nih.govmedchemexpress.com While direct IC50 values for this compound are not detailed in the primary literature, the fact that it is highlighted for its dual inhibitory action suggests a distinct profile compared to more selective inhibitors from the same extract. nih.gov The differentiation between the benzylisoquinoline structure of this compound and the aporphine structure of more potent AChE inhibitors like Lanuginosine indicates that the relative orientation and rigidity of the aromatic systems play a significant role in determining potency and selectivity for AChE versus BChE.

Table 1: Structural and Activity Comparison of Selected Alkaloids from Fissistigma polyanthum

| Compound | Chemical Scaffold | Key Structural Features | Reported Cholinesterase Activity |

|---|---|---|---|

| This compound (Compound 13) | Benzylisoquinoline | Tetrahydroisoquinoline core, substituted benzyl group | Discernible dual inhibition of AChE and BChE nih.gov |

| Lanuginosine (Compound 12) | Aporphine | Rigid tetracyclic aporphine core | Potent AChE inhibitor (IC50: 10.9 μM) medchemexpress.com |

| Compound 19 | Not specified in detail | Isoquinoline alkaloid | Discernible dual inhibition of AChE and BChE nih.gov |

This table is generated based on available data from cited research. Specific inhibitory concentrations for this compound are not provided in the primary source.

Delineation of Pharmacophoric Requirements for Optimal Dual Cholinesterase Inhibition by this compound

Based on the structure of this compound and general knowledge of cholinesterase inhibitors, a hypothetical pharmacophore model for dual inhibition can be proposed. The key pharmacophoric features likely include:

A Hydrogen Bond Acceptor/Donor Site: The hydroxyl and methoxy groups on the aromatic rings can act as hydrogen bond acceptors or donors, interacting with amino acid residues in the active sites of both AChE and BChE.

Aromatic Features: The two aromatic rings (one from the isoquinoline system and the benzyl group) are crucial for π-π stacking and hydrophobic interactions within the catalytic and peripheral anionic sites of the enzymes. The flexibility of the benzylisoquinoline scaffold may allow it to adapt to the slightly different topographies of the AChE and BChE active site gorges.

A Basic Nitrogen Atom: The tertiary amine in the tetrahydroisoquinoline ring is expected to be protonated at physiological pH. This cationic center can form a critical cation-π interaction with aromatic residues, such as Tryptophan, in the catalytic anionic site (CAS) of both enzymes.

The combination of these features in a specific spatial arrangement is essential for achieving dual inhibition. The distance and relative orientation between the cationic nitrogen and the aromatic moieties are critical parameters that dictate the compound's affinity and selectivity profile.

Strategies for Enhancing Central Nervous System Penetration of this compound Analogues

A significant challenge for neurotherapeutics is the ability to cross the blood-brain barrier (BBB). While primary literature on the BBB permeability of this compound is not available, general medicinal chemistry strategies can be applied to its scaffold to enhance central nervous system (CNS) penetration for potential therapeutic applications.

Masking Polar Groups: The free hydroxyl group could be converted to a methyl ether or an ester prodrug. This would increase lipophilicity and the ester could be hydrolyzed back to the active hydroxyl form within the CNS.

Adding Lipophilic Groups: Small, lipophilic substituents like fluorine or chlorine could be strategically added to the aromatic rings.

Reduction of Polar Surface Area (PSA): Molecules with a lower PSA tend to have better BBB permeability. While challenging without significant structural changes, minor modifications that reduce hydrogen bonding potential can be beneficial.

Modulating pKa: The basicity of the nitrogen atom can influence both its interaction with the target and its ionization state, which affects membrane permeability. Modifying substituents on the tetrahydroisoquinoline ring could alter the pKa to an optimal range for CNS entry.

Table 2: Potential Strategies to Enhance CNS Penetration of this compound Derivatives

| Strategy | Proposed Modification | Rationale |

|---|---|---|

| Increase Lipophilicity | Convert hydroxyl group to a methyl ether. | Reduces polarity, increases lipophilicity. |

| Prodrug Approach | Acylate the hydroxyl group to form an ester. | Masks polar group for transit; cleaved in the CNS to release the active drug. |

| Reduce Hydrogen Bonding | Replace hydroxyl group with a bioisostere. | Decreases polar surface area. |

| Optimize Basicity | Introduce electron-withdrawing or -donating groups near the nitrogen. | Fine-tune the pKa to balance solubility and membrane permeability. |

Rational Design Principles for Developing Improved Therapeutic Candidates from this compound Derivatives

Building upon the SAR and pharmacophore insights, several rational design principles can guide the optimization of this compound as a lead compound. The goal would be to enhance potency, modulate selectivity, and improve pharmacokinetic properties.

Systematic Modification of Aromatic Substituents: The positions and nature of the substituents on both aromatic rings should be systematically varied. For example, moving the methoxy and hydroxyl groups or replacing them with other functionalities (e.g., halogens, small alkyl groups) would likely have a significant impact on binding affinity and selectivity. This exploration could lead to derivatives with a more balanced or a more selective inhibitory profile.

Conformational Constraint: The flexibility of the benzyl group relative to the tetrahydroisoquinoline core could be restricted. Introducing a bond to create a more rigid, cyclic analogue (similar to the aporphine scaffold of Lanuginosine) could enhance potency for one of the cholinesterases, as suggested by the high AChE activity of compound 12. nih.govmedchemexpress.com

Exploration of the Linker: The single carbon linker between the two main structural motifs could be elongated or replaced with other functional groups. This could alter the distance between the key pharmacophoric features, potentially improving the fit within the enzyme active sites.

Dual-Target Ligand Design: Leveraging the benzylisoquinoline scaffold, it is possible to incorporate other pharmacophores to create multi-target-directed ligands. For instance, moieties with known activity against other targets in Alzheimer's disease, such as beta-secretase 1 (BACE1) or monoamine oxidase B (MAO-B), could be appended to the core structure.

The development of improved therapeutic candidates from this compound derivatives will rely on an iterative process of design, synthesis, and biological evaluation to systematically explore the chemical space around this promising natural product scaffold.

Concluding Remarks and Future Research Directions

Synthesis of Current Research Findings on AChE/BChE-IN-14

This compound has emerged from research as a potent, non-competitive, dual inhibitor of both AChE and BChE, with the added functionality of H3 receptor antagonism. medchemexpress.comresearchgate.netresearchgate.net Its design as a peripherally restricted agent is a key feature, aiming to mitigate the central side effects often associated with cholinesterase inhibitors. medchemexpress.com The existing data from in vitro assays confirms its sub-micromolar inhibitory potency and provides a solid foundation for its use as a chemical probe in research. medchemexpress.comresearchgate.net

Identification of Unexplored Research Avenues and Methodological Advancements

Future research should focus on several key areas. Firstly, comprehensive in vivo pharmacokinetic and pharmacodynamic studies are needed to fully characterize its profile in living organisms. While it is known to be orally active and peripherally restricted, detailed ADME (absorption, distribution, metabolism, and excretion) data would be invaluable. medchemexpress.com Methodologically, the development of more complex cellular and tissue-based models could help elucidate the downstream consequences of dual AChE/BChE inhibition in a more physiologically relevant context than purified enzyme assays. Exploring its effects on the "cholinergic anti-inflammatory pathway" is another promising avenue.

Broader Implications of Dual Cholinesterase Inhibitors in Neuropharmacology Research

The development of dual cholinesterase inhibitors like this compound has significant implications for neuropharmacology. In conditions like Alzheimer's disease, the activity of BChE increases as the disease progresses, while AChE levels may decline. cambridge.orgnih.gov This suggests that inhibiting both enzymes may offer a more sustained therapeutic benefit compared to selectively targeting AChE alone. medchemexpress.eu Furthermore, the multi-target approach, combining cholinesterase inhibition with actions on other relevant targets like the H3 receptor, represents a shift from the "one-target, one-drug" paradigm to a more holistic strategy for treating complex, multifactorial diseases. ppm.edu.plingentaconnect.com These agents serve as powerful tools to explore the intricate interplay between different neurotransmitter systems and their roles in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.